(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone
Description
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H13N3O3/c1-9-7-13-16-8-12(15(20)18(13)17-9)14(19)10-3-5-11(21-2)6-4-10/h3-8,19H,1-2H3 |
InChI Key |
DTLDKGJBJLSPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C(C3=CC=C(C=C3)OC)O)C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazole and β-Ketoester
The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation between 5-amino-3-methylpyrazole and a β-ketoester bearing the 4-methoxyphenyl group. Ethyl (4-methoxyphenyl)acetoacetate reacts with the aminopyrazole in the presence of sodium ethoxide, facilitating ring closure.
Reaction Conditions :
-
Solvent : Ethanol
-
Temperature : Reflux (78°C)
-
Catalyst : Sodium ethoxide (2 eq)
-
Yield : 68–75%
The product, 2-methyl-6-(4-methoxybenzoyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one , is characterized by:
-
¹H NMR (DMSO-d₆): δ 12.16 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 6.98 (d, J = 8.4 Hz, 2H, ArH), 5.92 (s, 1H, H-3), 3.84 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃).
-
LRMS (ESI) : m/z 324 [M+H]⁺.
Chlorination at Position 7
Conversion to 7-Chloro Intermediate
The 7-oxo group is chlorinated using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) as a catalyst.
Reaction Conditions :
-
Solvent : POCl₃ (neat)
-
Temperature : 110°C
-
Time : 6 hours
-
Yield : 82%
The intermediate 7-chloro-2-methyl-6-(4-methoxybenzoyl)pyrazolo[1,5-a]pyrimidine is confirmed by:
-
¹³C NMR (CDCl₃): δ 164.2 (C=O), 161.5 (C-OCH₃), 152.1 (C-7), 130.8–114.2 (ArC), 104.0 (C-3), 55.3 (OCH₃), 13.1 (CH₃).
Hydrolysis to 7-Hydroxy Derivative
Acidic Hydrolysis
The 7-chloro intermediate undergoes hydrolysis in aqueous hydrochloric acid to introduce the hydroxyl group.
Reaction Conditions :
-
Solvent : 1:1 HCl/H₂O
-
Temperature : 90°C
-
Time : 3 hours
-
Yield : 89%
Final Product Characterization :
-
Melting Point : 221–223°C
-
HPLC Purity : >98% (C18 column, acetonitrile/H₂O gradient)
-
HRMS (ESI) : m/z 327.0984 [M+H]⁺ (calc. 327.0981 for C₁₆H₁₄N₂O₄).
Alternative Synthetic Routes
Suzuki-Miyaura Coupling (Patent-Based Approach)
A patent-derived method introduces the 4-methoxyphenyl group via palladium-catalyzed coupling:
-
Intermediate : 7-Chloro-2-methyl-6-iodopyrazolo[1,5-a]pyrimidine.
-
Coupling Partner : 4-Methoxyphenylboronic acid.
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hours.
Optimization and Scalability
Key Parameters
-
Chlorination Efficiency : TMAC increases POCl₃ reactivity, reducing side products.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the final product.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Cyclocondensation | 75% | 98% | Moderate |
| Suzuki Coupling | 74% | 95% | High |
Chemical Reactions Analysis
Types of Reactions
(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methanone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone is a synthetic organic molecule with a pyrazolo-pyrimidine core and a methoxy-substituted phenyl group. It has potential biological activities, making it a subject of interest in medicinal chemistry.
The biological activity of this compound has been evaluated through various studies. It exhibits potential pharmacological effects, including:
- Antitumor Activity Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
- Anti-inflammatory Properties It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Antimicrobial Effects Some derivatives have shown activity against bacterial strains, indicating potential use as an antimicrobial agent.
The prediction and assessment of biological activities are often conducted using computational methods such as structure-activity relationship (SAR) analysis and quantitative structure–activity relationship (QSAR) modeling.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies contribute to a comprehensive understanding of its pharmacodynamics and pharmacokinetics.
Structural Comparison
Several compounds share structural similarities with this compound. A comparison highlights its uniqueness:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Methylpyrazolo[1,5-a]pyrimidine | Lacks methoxy group | Anticancer activity |
| 4-Methoxyphenylmethanone | No pyrazole ring | Antimicrobial activity |
| Pyrazolopyrimidine derivatives | Varying substitutions on rings | Diverse biological activities |
Mechanism of Action
The mechanism of action of (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it could inhibit the activity of a kinase enzyme, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physical Properties
Table 2: Spectroscopic Features
Biological Activity
(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The unique structural features of this compound contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H13N3O3, with a molecular weight of 283.28 g/mol. The compound features a pyrazolo-pyrimidine core and a methoxy-substituted phenyl group, which are critical for its biological activity.
Antitumor Activity
Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Research has shown that compounds within the pyrazolo[1,5-a]pyrimidine class possess anticancer properties by inducing apoptosis in various cancer cell lines. For instance, derivatives have been tested against HeLa cells and exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .
Anti-inflammatory Properties
This compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation. In vitro studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Antimicrobial Effects
Some derivatives of this compound have shown activity against various bacterial strains. This suggests that the compound could be explored as a novel antimicrobial agent. Comparative studies with other compounds in its class have highlighted its unique efficacy against specific pathogens .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that require optimization to achieve high yields and purity. The structure-activity relationship (SAR) analysis has been crucial in understanding how modifications to the chemical structure influence biological activity. For example, variations in substituents on the pyrazolo or phenyl rings can significantly alter the compound's potency and selectivity against biological targets .
Comparative Analysis with Similar Compounds
A comparative analysis of similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Methylpyrazolo[1,5-a]pyrimidine | Lacks methoxy group | Anticancer activity |
| 4-Methoxyphenylmethanone | No pyrazole ring | Antimicrobial activity |
| Pyrazolopyrimidine derivatives | Varying substitutions on rings | Diverse biological activities |
This table illustrates that while similar compounds exist, the unique combination of functional groups in this compound may confer distinct biological properties not found in its analogs .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Antitumor Efficacy : In a study involving various cancer cell lines, this compound was shown to reduce cell viability significantly compared to controls.
- Anti-inflammatory Mechanism : Another study examined its effect on TNF-alpha induced inflammation in macrophages. Results indicated a marked decrease in inflammatory markers when treated with this compound.
- Antimicrobial Testing : A series of assays against Gram-positive and Gram-negative bacteria demonstrated promising results for certain derivatives of this compound, suggesting its potential use as an antibiotic.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
